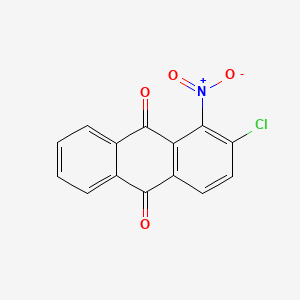

2-Chloro-1-nitroanthraquinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-1-nitroanthraquinone is a useful research compound. Its molecular formula is C14H6ClNO4 and its molecular weight is 287.65 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Anticancer Agents:

2-Chloro-1-nitroanthraquinone and its derivatives have been investigated for their potential as anticancer agents. Anthraquinones, including this compound, are known for their cytotoxic properties against various cancer cell lines. For instance, recent studies have highlighted the effectiveness of anthraquinone derivatives in inducing apoptosis in cancer cells, demonstrating selective cytotoxicity towards specific cell lines such as HepG2 and MCF-7 .

Mechanisms of Action:

The mechanisms by which these compounds exert their effects often involve cell cycle arrest and the induction of apoptosis. For example, one derivative was shown to cause cell cycle arrest in the G2/M phase, leading to increased cell death through apoptosis .

Dye Production

Intermediate for Dyes:

this compound serves as a key intermediate in the synthesis of various dyes, particularly vat dyes and disperse dyes. The compound's chlorinated structure enhances its reactivity, making it suitable for further chemical modifications that are essential in dye manufacturing processes .

Synthesis Techniques:

Innovative methods for synthesizing this compound have been developed, emphasizing efficiency and safety in production. For example, a recent patent describes a process involving direct chlorination under controlled conditions to yield high-purity products while minimizing environmental impact .

Material Science

Optoelectronic Materials:

Research has also explored the use of anthraquinone derivatives in optoelectronics. The unique electronic properties of these compounds allow them to be utilized in applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices. The incorporation of this compound into polymer matrices has shown promising results in enhancing the performance of these materials .

Redox Flow Batteries:

Another innovative application involves the use of anthraquinone derivatives in redox flow batteries. These compounds can serve as active materials due to their ability to undergo reversible redox reactions, contributing to energy storage solutions that are efficient and sustainable .

Table 1: Summary of Anticancer Studies on Anthraquinone Derivatives

| Compound | Cell Line | ED50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1,3-Dihydroxy-9,10-anthraquinone | HepG2 | 1.23 | Apoptosis via G2/M arrest |

| Derivative 16 | MCF-7 | Not specified | Induces apoptosis |

Propiedades

IUPAC Name |

2-chloro-1-nitroanthracene-9,10-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6ClNO4/c15-10-6-5-9-11(12(10)16(19)20)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYRGXSUARSLNDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6ClNO4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374020 |

Source

|

| Record name | 2-Chloro-1-nitroanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.65 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6374-88-5 |

Source

|

| Record name | 2-Chloro-1-nitro-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6374-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-nitroanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.